molecular formula C14H11NO B2957028 9H-fluorene-3-carbaldehyde oxime CAS No. 909236-15-3

9H-fluorene-3-carbaldehyde oxime

Cat. No.: B2957028
CAS No.: 909236-15-3
M. Wt: 209.248
InChI Key: UAWVRUIQVKFGPA-OQLLNIDSSA-N
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Description

9H-fluorene-3-carbaldehyde oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic groups. This compound is derived from 9H-fluorene, a polycyclic aromatic hydrocarbon, and is known for its applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-fluorene-3-carbaldehyde oxime typically involves the reaction of 9H-fluorene-3-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

9H-fluorene-3-carbaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to form the corresponding amine.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can react with the oxime group under mild conditions.

Major Products Formed

    Oxidation: Formation of nitrile oxides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted oxime derivatives.

Scientific Research Applications

9H-fluorene-3-carbaldehyde oxime has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for bioactive molecules.

    Industry: Utilized in the production of advanced materials and as an intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Fluorene-3-carbaldehyde: The parent compound without the oxime group.

    Fluorene-3-carboxylic acid: A carboxylic acid derivative of fluorene.

    Fluorene-3-amine: An amine derivative of fluorene.

Uniqueness

9H-fluorene-3-carbaldehyde oxime is unique due to the presence of the oxime functional group, which imparts distinct chemical reactivity and potential biological activities. The oxime group allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis and a promising candidate for various applications in research and industry.

Properties

IUPAC Name

(NE)-N-(9H-fluoren-3-ylmethylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c16-15-9-10-5-6-12-8-11-3-1-2-4-13(11)14(12)7-10/h1-7,9,16H,8H2/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAWVRUIQVKFGPA-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)C=NO)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(C=C(C=C2)/C=N/O)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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